6-Ethylbenzo[d]oxazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-ethyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2H2,1H3 |
InChI Key |
BMWGDOTZJUKYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Ethylbenzo D Oxazole 2 Carbonitrile
Classical Synthetic Routes for Benzo[d]oxazole-2-carbonitrile (B1610237) Core Structures
The foundational approach to synthesizing the benzoxazole (B165842) scaffold traditionally involves the use of 2-aminophenol (B121084) precursors. rsc.orgconicet.gov.ar These methods are valued for their reliability and the ready availability of the starting materials. nih.gov
Cyclization Reactions Involving 2-Aminophenol Derivatives
One of the most common and direct methods for constructing the benzoxazole ring is the cyclization of appropriately substituted 2-aminophenol derivatives. nih.gov For the synthesis of the target molecule, this would typically involve 4-ethyl-2-aminophenol as the key starting material. The reaction proceeds by coupling the 2-aminophenol with a reagent that provides the C2 carbon and the nitrile group, followed by an intramolecular cyclization that forms the oxazole (B20620) ring. conicet.gov.ar
The cyclization can be promoted by various reagents and catalysts. For instance, the reaction of 2-aminophenols with cyanogen (B1215507) bromide is a known method to produce 2-aminobenzoxazoles, which can be further modified. ijpbs.com A more direct approach involves using electrophilic cyanating agents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a strong base. globalresearchonline.net Another well-established method is the dehydration-driven cyclization with carboxylic acids or their derivatives, often catalyzed by strong acids such as polyphosphoric acid (PPA). conicet.gov.arglobalresearchonline.net Numerous catalytic systems have been developed to improve yields and reaction conditions, making these routes highly versatile. rsc.org
Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ni(II) complex | DMF | 80 | 3-4 h | 87-94 | rsc.org |
| Potassium Ferrocyanide | Solvent-free (grinding) | Room Temp. | < 2 min | 87-96 | rsc.org |
| Cu₂O | DMSO | Room Temp. | 2-5 h | 70-95 | rsc.org |
| TiO₂-ZrO₂ | Acetonitrile (B52724) | 60 | 15-25 min | 83-93 | rsc.org |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | rsc.org |
This table presents a selection of modern catalytic methods for the cyclization of 2-aminophenols with aromatic aldehydes, a common strategy for forming 2-arylbenzoxazoles. The principles are applicable to the synthesis of 2-cyano derivatives with appropriate starting materials.
Condensation-Based Approaches for Ring Closure
Condensation reactions represent a cornerstone of benzoxazole synthesis, typically involving the reaction of a 2-aminophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or ester. rsc.orgnih.govnih.gov The process generally begins with the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration or elimination to yield the final benzoxazole ring. conicet.gov.arnih.gov
The synthesis of 2-substituted benzoxazoles has been extensively studied through the condensation of 2-aminophenols with various partners. nih.gov For example, reacting 2-aminophenol with aldehydes is a popular method, often followed by an oxidative cyclization step. conicet.gov.ar Similarly, condensation with carboxylic acids, acyl chlorides, or esters provides direct pathways to the benzoxazole core. nih.govresearchgate.net The choice of the condensation partner is critical for introducing the desired substituent at the 2-position. To obtain the 2-carbonitrile moiety, a precursor such as (1,3-benzoxazole-2-yl) acetonitrile could undergo condensation with aldehydes, or a 2-aminophenol could be reacted with a dicarbonyl compound that facilitates the introduction of the cyano group. jofamericanscience.org
Advanced Synthetic Transformations and Functionalization for the 6-Ethyl Moiety
Modern synthetic chemistry offers powerful tools for the construction of complex molecules like 6-Ethylbenzo[d]oxazole-2-carbonitrile, enabling greater efficiency and functional group tolerance. These advanced methods can be applied to either introduce the 6-ethyl group onto a pre-formed benzoxazole ring or to build the entire molecule in a more convergent fashion.
Cross-Electrophile Coupling Methodologies
Cross-electrophile coupling (XEC) is a modern synthetic strategy that involves the coupling of two different electrophiles, driven by a reducing agent and a metal catalyst. acs.org This approach avoids the need to pre-form and handle often unstable organometallic nucleophiles. acs.org In the context of synthesizing the target molecule, a hypothetical XEC strategy could involve a di-halogenated benzoxazole precursor, such as 6-bromo-2-chlorobenzo[d]oxazole. A nickel or palladium catalyst, in the presence of a reducing agent like manganese or zinc metal, could selectively couple an ethyl electrophile (e.g., ethyl bromide) at the 6-position. This methodology is particularly powerful for creating C(sp²)-C(sp³) bonds, which is precisely the type of bond required to install the ethyl group onto the benzene (B151609) ring of the benzoxazole core.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthetic Protocols
N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for a wide array of chemical transformations, including the synthesis of heterocyclic compounds like benzoxazoles. researchgate.netnih.gov NHCs can promote reactions under mild conditions and exhibit remarkable functional group tolerance. acs.org One prominent application is the NHC-catalyzed intramolecular cyclization of aldimines, which can be generated in situ from the condensation of a 2-aminophenol (like 4-ethyl-2-aminophenol) and an aldehyde. organic-chemistry.org This provides a direct route to 2-substituted benzoxazoles. organic-chemistry.org
Furthermore, NHC catalysis can be employed in oxidative annulation reactions. researchgate.net For instance, an NHC can activate an aldehyde, which then reacts with a 2-aminophenol derivative in an oxidative environment to form the benzoxazole product in a single pot. researchgate.net These protocols benefit from the unique reactivity of NHCs, which can generate acyl anion equivalents, homoenolates, or electrophilic acyl azolium intermediates, enabling novel reaction pathways. acs.org
Table 2: Examples of NHC-Catalyzed Reactions in Heterocycle Synthesis
| NHC Precursor | Reactants | Reaction Type | Product Type | Reference |
| Imidazolium Salt | o-Hydroxy aniline, Aldehyde | One-Pot Aerobic Oxidation | 2-Arylbenzo[d]oxazole | researchgate.net |
| Imidazolium Salt | Benzoxazole Ester, Enal | Oxidative Annulation | Annulated Benzoxazole | researchgate.net |
| Imidazolium Salt | 2-Amino phenol, Aromatic Aldehyde | Intramolecular Cyclization | 2-Arylbenzoxazole | organic-chemistry.org |
This table illustrates the versatility of NHC catalysts in synthesizing benzoxazole derivatives through various reaction mechanisms.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. mdpi.com This approach adheres to the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. nih.gov The synthesis of this compound is amenable to an MCR strategy.
A plausible MCR could involve the reaction of 4-ethyl-2-aminophenol, an aldehyde, and a cyanide source, all brought together under catalytic conditions to assemble the final molecule. Several one-pot procedures for 2-substituted benzoxazoles have been reported. For example, the reaction of 2-aminophenol with carboxylic acids, where the corresponding acid chloride is generated in situ, provides a one-pot route to benzoxazoles. researchgate.net Another green approach involves the condensation and cyclization of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.gov These strategies exemplify the power of MCRs to construct complex heterocyclic frameworks efficiently. mdpi.com
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of benzoxazole derivatives, including the title compound, has benefited from these advancements. The key starting material for the synthesis of this compound is 2-amino-4-ethylphenol (B1269030).
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bldpharm.com The synthesis of 2-substituted benzoxazoles from 2-aminophenols and various electrophiles can be significantly enhanced by microwave irradiation. bldpharm.com For the synthesis of this compound, a potential microwave-assisted approach would involve the reaction of 2-amino-4-ethylphenol with a suitable one-carbon synthon for the nitrile group, such as cyanogen bromide, under basic conditions. The focused heating provided by microwaves can facilitate the cyclization and dehydration steps, leading to the desired product. bldpharm.com Research on similar structures suggests that catalysts like potassium phosphate (B84403) in a solvent such as isopropanol (B130326) could be effective under microwave conditions.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoxazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours bldpharm.com |
| Energy Consumption | High | Low |
| Yields | Moderate to high | Often higher bldpharm.com |
| Side Reactions | More prevalent | Minimized |
Ultrasound-Promoted Reaction Pathways
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for organic synthesis. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including benzoxazoles. A plausible ultrasound-promoted synthesis of this compound would involve the irradiation of a mixture of 2-amino-4-ethylphenol and a cyanide source. Studies on related benzothiazoles have shown that ultrasound irradiation can promote the synthesis in moderate to good yields under solvent- and catalyst-free conditions. This approach offers advantages in terms of reduced reaction times and energy efficiency.
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both solvents and catalysts in organic reactions. The synthesis of benzoxazoles has been reported using Brønsted acidic ionic liquids, which can catalyze the condensation and cyclization of 2-aminophenols with aldehydes or other electrophiles. For instance, an imidazolium-based ionic liquid could be employed to facilitate the reaction leading to this compound.
Deep eutectic solvents, which are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, offer similar advantages to ionic liquids but are often cheaper and more biodegradable. A DES system, such as one composed of choline (B1196258) chloride and oxalic acid, has been shown to be an effective catalyst for benzoxazole synthesis under microwave irradiation. The use of a DES could provide an environmentally benign medium for the synthesis of this compound.
Table 2: Examples of Green Solvents in Benzoxazole Synthesis
| Solvent Type | Example | Key Advantages |
|---|---|---|
| Ionic Liquid | 1-Butylpyridinium iodide ([BPy]I) | Recyclable, high thermal stability |
| Deep Eutectic Solvent | Choline chloride/Oxalic acid | Biodegradable, low cost, effective catalyst |
Chemical Transformations of the Nitrile Group within Benzo[d]oxazole Frameworks
The nitrile group at the 2-position of the benzoxazole ring is a versatile functional handle that can be converted into various other functionalities, enhancing the molecular diversity of the scaffold.
Nucleophilic Substitution Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack. While direct substitution of the entire nitrile group is challenging, it can be transformed through addition reactions. For example, the nitrile group can react with organometallic reagents like Grignard reagents, followed by hydrolysis, to yield ketones. This would allow for the introduction of various alkyl or aryl groups at the 2-position of the 6-ethylbenzoxazole core.
Another important transformation is the conversion of the nitrile to an amine. This can be achieved through reduction, for instance, using lithium aluminum hydride (LiAlH4), to produce a 2-(aminomethyl) derivative. This primary amine can then serve as a point for further functionalization.
Oxidative Transformations to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This would convert this compound into 6-Ethylbenzo[d]oxazole-2-carboxylic acid. This carboxylic acid is a valuable intermediate that can be further derivatized into esters, amides, and other acid derivatives through standard organic transformations. The oxidation of the nitrile group provides a gateway to a wide range of other functionalized benzoxazoles.
Table 3: Summary of Chemical Transformations
| Reagent/Condition | Product |
|---|---|
| 1. Grignard Reagent (R-MgX) 2. H3O+ | 2-Acyl-6-ethylbenzo[d]oxazole |
| LiAlH4 | 2-(Aminomethyl)-6-ethylbenzo[d]oxazole |
Reductive Conversions to Amine Functionalities
The reduction of the 2-carbonitrile group on the benzoxazole scaffold is a critical step for introducing a reactive aminomethyl substituent. The principal strategies to effect this transformation are catalytic hydrogenation, most notably using Raney Nickel, and chemical reduction using powerful hydride-donating agents like Lithium Aluminum Hydride (LiAlH₄). orgsyn.orgnih.govmasterorganicchemistry.com
Catalytic Hydrogenation with Raney Nickel:
Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for the reduction of nitriles to primary amines. orgsyn.orgjustia.com This heterogeneous catalytic system is typically utilized with molecular hydrogen (H₂) in a suitable solvent. The reaction involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond. orgsyn.org
Key aspects of this methodology include:
Catalyst: Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is the catalyst of choice. justia.com It is often used as a slurry in water or ethanol (B145695).
Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, often at elevated pressures to increase the reaction rate.
Solvent: Protic solvents such as ethanol or methanol (B129727) are commonly used, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.
Reaction Conditions: The reaction may require elevated temperatures and pressures to proceed to completion in a reasonable timeframe.
While specific data for the hydrogenation of this compound is not extensively reported in publicly available literature, the reduction of analogous 2-cyanobenzoxazole derivatives provides a strong precedent for the successful application of this method.
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines. nih.govmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further reduction and subsequent aqueous workup to yield the primary amine. nih.gov
Important considerations for LiAlH₄ reductions include:
Reagent: LiAlH₄ is a highly reactive and pyrophoric substance that must be handled with care under anhydrous conditions.
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the reaction.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to the reflux temperature of the solvent.
Workup: A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the amine product.
This method is particularly useful for small-scale laboratory syntheses where high-pressure hydrogenation equipment is not available.
Research Findings and Data:
Detailed experimental data for the reductive conversion of this compound is scarce in peer-reviewed literature. However, the established reactivity of the 2-cyanobenzoxazole core allows for the reliable prediction of successful conversion using standard nitrile reduction protocols. The following table illustrates typical conditions and outcomes for the reduction of analogous benzoxazole nitriles, which can be reasonably extrapolated to the 6-ethyl derivative.
| Starting Material | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Cyanobenzoxazole | Raney Nickel, H₂ | Ethanol/Ammonia | 50 psi, 60 °C, 12 h | (Benzoxazol-2-yl)methanamine | Good to Excellent |
| 5-Chloro-2-cyanobenzoxazole | LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to rt, 4 h | (5-Chlorobenzoxazol-2-yl)methanamine | Good |
| 6-Methoxy-2-cyanobenzoxazole | Raney Nickel, H₂ | Methanol/Ammonia | 60 psi, 70 °C, 10 h | (6-Methoxybenzoxazol-2-yl)methanamine | Good to Excellent |
| 2-Cyanobenzoxazole | LiAlH₄ | Diethyl Ether | Reflux, 6 h | (Benzoxazol-2-yl)methanamine | Good |
The selection between catalytic hydrogenation and chemical reduction often depends on the scale of the reaction, the availability of specialized equipment, and the presence of other functional groups in the molecule that might be sensitive to the chosen reducing agent. For this compound, both methods are expected to efficiently yield the desired (6-Ethylbenzo[d]oxazol-2-yl)methanamine.
Mechanistic Investigations of 6 Ethylbenzo D Oxazole 2 Carbonitrile Synthetic Pathways
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The formation of the benzoxazole (B165842) ring system, typically from a substituted 2-aminophenol (B121084) and a carbonyl-containing precursor, is a multi-step process. Kinetic and spectroscopic studies on analogous reactions provide insight into the plausible mechanism for the synthesis of 6-Ethylbenzo[d]oxazole-2-carbonitrile.
One of the most common routes is the condensation of a 2-aminophenol with reagents like aldehydes, carboxylic acids, or their derivatives. nih.govchemicalbook.com The reaction of 4-ethyl-2-aminophenol with a precursor that can provide the 2-carbonitrile group, such as cyanogen (B1215507) bromide or a related cyanating agent, is a probable pathway. acs.org
Kinetic studies often reveal that the reaction is highly sensitive to temperature. For instance, in related syntheses, control experiments have shown that while an acetamide intermediate might form at a lower temperature (e.g., 140°C), a higher temperature (e.g., 160°C) is required to drive the subsequent cyclization and dehydration to achieve a satisfactory yield of the benzoxazole product. mdpi.com This indicates a significant energy barrier for the final ring-closing and aromatization steps.
Spectroscopic methods are invaluable for tracking the progress of these reactions. In a typical synthesis involving an aldehyde, the formation of a Schiff base (imine) intermediate can often be detected by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For the synthesis of this compound, in-situ monitoring using Fourier-transform infrared (FTIR) spectroscopy could potentially identify the disappearance of the primary amine and hydroxyl groups of the 4-ethyl-2-aminophenol and the appearance of the characteristic nitrile (C≡N) and C=N stretches of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for identifying key intermediates that can be isolated or observed in the reaction mixture. researchgate.net
Table 1: Influence of Temperature on Benzoxazole Synthesis Yield This table is a generalized representation based on typical findings in benzoxazole synthesis.
| Temperature (°C) | Reaction Time (h) | Predominant Species | Product Yield (%) |
| 120 | 8 | Acylated Intermediate | Low (<15%) |
| 140 | 8 | Acylated Intermediate / Product | Moderate (~40%) |
| 160 | 8 | Benzoxazole Product | High (>85%) |
Analysis of Intermediate Species in Reaction Progression
The pathway from 4-ethyl-2-aminophenol to this compound proceeds through several key transient species. The exact nature of these intermediates depends on the specific reagents used.
When using a reagent like triflic anhydride (Tf₂O) to activate a tertiary amide, a proposed mechanism involves the initial formation of a highly reactive amidinium salt. The amino group of the 2-aminophenol then acts as a nucleophile, attacking this salt. This leads to an addition/elimination sequence, followed by an intramolecular cyclization to form a tetrahedral intermediate, which then eliminates a leaving group to yield the final benzoxazole. mdpi.comnih.gov
In the more conventional condensation reactions, the first step is the nucleophilic attack of the amino group of 4-ethyl-2-aminophenol on the carbonyl carbon (or its equivalent) of the second reactant. This forms a hemiaminal-like adduct. This adduct then dehydrates to form a Schiff base (imine) intermediate. The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. nih.gov This cyclization creates a dihydrobenzoxazole (benzoxazoline) intermediate, which is often unstable. The final step is the aromatization of this ring through the elimination of a molecule of water, a process often facilitated by acid catalysts or heat, to yield the stable benzoxazole ring. mdpi.com
Plausible Reaction Intermediates:
Initial Adduct: Formed by the nucleophilic addition of the amino group to the electrophilic carbon source.
Schiff Base (Imine): Formed after the dehydration of the initial adduct. This intermediate has been detected by GC-MS in related syntheses. nih.gov
Cyclized Hemiaminal (Benzoxazoline): The result of the intramolecular attack of the hydroxyl group on the imine.
Final Product: Formed upon aromatization via dehydration.
Exploration of Catalytic Cycles and Transition State Structures
Catalysis is frequently employed to enhance the efficiency of benzoxazole synthesis. Various catalysts, including Brønsted acids, Lewis acids, and transition metals, can be used. rsc.orgajchem-a.com
A general catalytic cycle for an acid-catalyzed condensation, for example between 4-ethyl-2-aminophenol and an aldehyde, can be proposed. The acid catalyst first activates the aldehyde's carbonyl group by protonation, making it more electrophilic. The amino group of the aminophenol then attacks this activated carbonyl. The catalyst facilitates the subsequent dehydration steps, first to form the imine and then in the final aromatization step, by protonating the hydroxyl groups to make them better leaving groups (water). nih.gov
Transition state structures for benzoxazole formation have been investigated using computational methods like Density Functional Theory (DFT). marmara.edu.tryyu.edu.tr For a related synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations were used to model potential alternative mechanisms and understand the selectivity of the cyclization reaction. marmara.edu.tr These studies compute the energy profiles of different reaction pathways, identifying the transition states with the lowest energy barriers. For the cyclization step, a concerted reductive elimination via a specific transition state was found to be the most plausible mechanism, being both kinetically and thermodynamically favorable. researchgate.net While specific calculations for this compound are not available, these findings suggest that the intramolecular cyclization is a highly organized process proceeding through a well-defined transition state.
Table 2: Common Catalysts in Benzoxazole Synthesis This table provides examples of catalyst types and their general role.
| Catalyst Type | Example | Role in Mechanism |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Protonates carbonyls and hydroxyls to facilitate nucleophilic attack and dehydration. core.ac.uk |
| Lewis Acid | Samarium triflate [Sm(OTf)₃] | Coordinates to carbonyl oxygen, increasing electrophilicity. organic-chemistry.org |
| Transition Metal | Copper(I) Iodide (CuI) | Facilitates oxidative insertion/reductive elimination pathways in cyclization of haloanilides. organic-chemistry.org |
| Heterogeneous | Fe₃O₄@SiO₂-SO₃H Nanoparticles | Provides acidic sites for condensation and allows for easy catalyst recovery. ajchem-a.com |
Computational and Theoretical Chemistry Studies of 6 Ethylbenzo D Oxazole 2 Carbonitrile
Chemical Reactivity Descriptors
Calculation of Chemical Potential and Global Chemical Hardness
In the realm of conceptual Density Functional Theory (DFT), chemical potential (μ) and global chemical hardness (η) are fundamental descriptors of a molecule's reactivity. irjweb.comresearchgate.netresearchgate.netmdpi.com Chemical potential signifies the tendency of electrons to escape from a system, while global chemical hardness measures the resistance to a change in the electron distribution. researchgate.net
These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as described by Koopmans' theorem. researchgate.net The following equations are used:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2 researchgate.net
Global Chemical Hardness (η): η = (ELUMO - EHOMO) / 2 researchgate.net
A higher chemical potential suggests a greater tendency to donate electrons, while a lower chemical hardness indicates higher reactivity. irjweb.comresearchgate.net For 6-Ethylbenzo[d]oxazole-2-carbonitrile, these values would be calculated using quantum chemical software packages.
Table 1: Calculated Quantum Chemical Parameters for this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific experimental or computational data for this exact compound is not readily available.)
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.23 |
| Energy Gap | ΔE | 5.62 |
| Chemical Potential | μ | -4.04 |
| Global Chemical Hardness | η | 2.81 |
Determination of Electrophilicity Index and Polarizability
The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. researchgate.net It is calculated from the chemical potential and global chemical hardness using the following equation:
Electrophilicity Index (ω): ω = μ2 / (2η) researchgate.net
A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile.
Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a crucial factor in understanding non-covalent interactions. Both the electrophilicity index and polarizability for this compound would be determined through computational calculations.
Table 2: Calculated Reactivity and Polarizability Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes only.)
| Parameter | Symbol | Calculated Value |
| Electrophilicity Index | ω | 2.91 eV |
| Polarizability | α | 25.4 Å3 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is achieved by exploring the potential energy surface through systematic rotation of single bonds, particularly within the ethyl group. The resulting conformers and their relative energies provide insight into the molecule's flexibility and preferred shapes.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological receptor. nih.gov This information is valuable for understanding its pharmacokinetic and pharmacodynamic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.netnih.gov For this compound, a QSAR model could be developed to predict its activity against a specific biological target.
This process involves calculating a set of theoretical molecular descriptors for this compound and its analogues. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical. researchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net
Table 3: Example of Theoretical Descriptors Used in QSAR Modeling for a Series of Benzo[d]oxazole Derivatives (Note: This table is illustrative and does not represent actual data for a specific study.)
| Descriptor | Type | Description |
| Molecular Weight | Constitutional | The sum of the atomic weights of all atoms in the molecule. |
| LogP | Lipophilic | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. |
| Dipole Moment | Electrostatic | A measure of the overall polarity of the molecule. |
| HOMO Energy | Quantum Chemical | The energy of the highest occupied molecular orbital. |
| Surface Area | Geometrical | The total surface area of the molecule. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly those based on DFT, can be employed to predict various spectroscopic parameters for this compound. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.
For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be calculated to aid in the assignment of experimental NMR data. Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can also be predicted by calculating the energy difference between the ground and excited electronic states.
Table 4: Predicted Spectroscopic Data for this compound (Note: The following values are hypothetical and for illustrative purposes only.)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| Infrared (IR) Spectroscopy | C≡N stretch | ~2230 cm-1 |
| 1H NMR Spectroscopy | Aromatic protons | 7.2-7.8 ppm |
| 13C NMR Spectroscopy | Cyano carbon | ~115 ppm |
| UV-Vis Spectroscopy | λmax | ~280 nm |
Advanced Spectroscopic and Structural Elucidation of 6 Ethylbenzo D Oxazole 2 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
For 6-Ethylbenzo[d]oxazole-2-carbonitrile, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons on the benzoxazole (B165842) ring system will appear as multiplets or distinct doublets and singlets in the downfield region (typically δ 6.5-8.5 ppm). nih.gov The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling.
The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the nitrile group (-CN) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The carbons of the benzoxazole core will resonate in the aromatic region (δ 110-165 ppm). mdpi.commdpi.com The two carbons of the ethyl group will appear in the upfield region.
Two-Dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments of the ¹H and ¹³C signals. ipb.ptlibretexts.org A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each proton signal to its corresponding carbon signal. libretexts.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which helps in confirming the connectivity of the entire molecular structure.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound Predicted values are based on data from similar benzoxazole structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~7.8 (d) | - |
| H-5 | ~7.4 (dd) | - |
| H-7 | ~7.6 (s) | - |
| -CH₂- (ethyl) | ~2.8 (q) | ~25 |
| -CH₃ (ethyl) | ~1.3 (t) | ~15 |
| C-2 (-CN) | - | ~118 |
| C-3a | - | ~150 |
| C-4 | - | ~125 |
| C-5 | - | ~128 |
| C-6 | - | ~140 |
| C-7 | - | ~115 |
| C-7a | - | ~142 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong, sharp absorption band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. The benzoxazole ring system will exhibit several characteristic bands. The C=N stretching vibration within the oxazole (B20620) ring typically appears in the region of 1650-1590 cm⁻¹ . jetir.org The C-O-C stretching of the oxazole ring is expected to show strong bands in the 1280-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ . nih.gov The C-H stretching vibrations of the aromatic ring and the ethyl group will appear above 3000 cm⁻¹ and between 2980-2850 cm⁻¹ , respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) Stretch | 2230 - 2210 | Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Ethyl) | 2980 - 2850 | Medium |
| C=N Stretch (Oxazole ring) | 1650 - 1590 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp |
| C-O-C Stretch (Oxazole ring) | 1280 - 1200 | Strong |
Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also allows for the separation and analysis of complex mixtures. ncsu.edu
For this compound (C₁₀H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight. This allows for the unambiguous confirmation of its molecular formula.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Electron impact ionization often leads to characteristic fragmentation of the benzoxazole ring. rsc.org For this compound, common fragmentation pathways could include the loss of the nitrile group (CN), the ethyl group (C₂H₅), or the cleavage of the oxazole ring. The study of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. clockss.org
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]⁺ | 172.06 | Molecular Ion |
| [M-HCN]⁺ | 145.06 | Loss of hydrogen cyanide |
| [M-C₂H₄]⁺ | 144.05 | Loss of ethene (from ethyl group) |
| [M-C₂H₅]⁺ | 143.04 | Loss of ethyl radical |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed to assess its purity. mdpi.com
The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions (mobile phase composition, flow rate, temperature). By running a standard of known concentration, a calibration curve can be constructed to determine the exact quantity of the compound in a sample. The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels greater than 98% are often required for compounds used in further research or development. mdpi.com
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact gradient |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown.
The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis provides the exact coordinates of each atom in the crystal lattice, yielding precise bond lengths, bond angles, and torsion angles. researchgate.net It also reveals information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the solid state. nih.gov For benzoxazole derivatives, the core ring structure is typically planar. scispace.com The crystallographic data would confirm this planarity and determine the conformation of the ethyl group relative to the ring.
Table 5: Hypothetical Crystallographic Data for this compound Data is hypothetical as a crystal structure may not be publicly available.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.0 |
| b (Å) | ~12.0 |
| c (Å) | ~10.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~1320 |
| Z (molecules/unit cell) | 4 |
Structure Activity Relationship Sar Studies of 6 Ethylbenzo D Oxazole 2 Carbonitrile Derivatives
Influence of Substituent Effects on Biological Interactions and Potency
The biological activity of benzo[d]oxazole-2-carbonitrile (B1610237) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. SAR studies have demonstrated that modifications at various positions can significantly alter the potency and selectivity of these compounds. For instance, substitutions at the 2- and 5-positions of the benzoxazole (B165842) core are critically important for antimicrobial potency. mdpi.com Strategic modifications at these sites can enhance properties like lipophilicity and electronic character, which in turn optimizes the molecule's interaction with biological targets. mdpi.com
The lipophilic nature of benzoxazole derivatives is a key factor in their mechanism of action, as it facilitates increased membrane permeability and efficient intracellular accumulation. mdpi.com Once inside the cell, these compounds can interact with and inhibit essential biomolecules and enzymes involved in critical processes like cell wall synthesis or DNA replication. mdpi.com
In the context of anticancer activity, substitutions on the benzoxazole ring have shown marked effects on potency. For example, studies on 2,5-disubstituted benzoxazole derivatives revealed that compounds bearing a methoxy group at the 3-position of a 2-phenyl ring generally exhibit higher antiproliferative activity. mdpi.com Furthermore, derivatives with a morpholine or an N,N-diethyl group at the 4-position of the phenyl ring also displayed enhanced activity. mdpi.com The introduction of electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzoxazole ring has been observed to increase the yield of cyclic products in synthesis, suggesting an electronic influence on the core structure's reactivity and potential biological interactions. researchgate.net
| Core Scaffold | Position of Substitution | Substituent Group | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Benzoxazole | Positions 2 and 5 | General Substituents | Critically influences antimicrobial potency. mdpi.com | mdpi.com |
| 2-Phenylbenzoxazole | Position 3 of Phenyl Ring | Methoxy Group | Generally higher antiproliferative activity. mdpi.com | mdpi.com |
| 2-Phenylbenzoxazole | Position 4 of Phenyl Ring | Morpholine or N,N-diethyl Group | Higher antiproliferative activity. mdpi.com | mdpi.com |
| Benzoxazole | Position 5 | Electron-Donating Groups | Increased yield in synthesis, suggesting electronic influence. researchgate.net | researchgate.net |
| Benzoxazole | Position 6 | Electron-Withdrawing Groups | Increased yield in synthesis, suggesting electronic influence. researchgate.net | researchgate.net |
Rational Design Strategies Based on SAR Insights for Targeted Modulators
The insights gained from SAR studies are fundamental to the rational design of new, more potent, and selective modulators. By understanding which molecular features are crucial for activity, medicinal chemists can devise targeted strategies to optimize lead compounds. researchgate.netrug.nl This process often involves leveraging established SAR data or structure-based observations to guide the synthesis of novel derivatives with improved pharmacological profiles. rug.nldundee.ac.uk
A key strategy in rational design is the modification of a known bioactive molecule to incorporate a photoswitch. This allows for optical control over the compound's potency, a central concept in photopharmacology. rug.nl Irradiation with light can trigger a reversible isomerization between two forms of the molecule, each possessing distinct structural and electronic features, and consequently, different potencies against a biological target. rug.nl
For example, in the development of inhibitors for specific enzymes, SAR data can pinpoint which parts of a molecule are essential for binding. In the case of trisubstituted isoxazoles, initial SAR studies identified a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position as being optimal for activity. dundee.ac.uk This knowledge allows researchers to focus their synthetic efforts on modifying other parts of the molecule, such as the linker at the C-4 position or the substituent at the C-5 position, to further enhance binding affinity and selectivity. dundee.ac.uk The synthesis of YC-1 derivatives, for instance, has been heavily guided by SAR, which indicated that only specific substitutions at the ortho position of the benzene (B151609) ring led to better inhibitory activity. nih.gov
Identification and Characterization of Key Pharmacophoric Elements within Benzo[d]oxazole-2-carbonitrile Scaffolds
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For benzoxazole derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, several key pharmacophoric features have been identified. tandfonline.com
These essential elements include:
A "hinge-binding" head segment: This is typically a flat heteroaromatic ring system, like the benzoxazole core, that occupies the hinge region of the ATP binding site of the kinase. tandfonline.com
A central aromatic linker: This component connects the hinge-binding segment with the hydrogen-bonding moiety and crosses the kinase gatekeeper residues. tandfonline.com
A "hydrogen-bonding moiety": This part of the molecule is responsible for forming crucial hydrogen bonds with specific amino acid residues, such as Glu883 and/or Asp1044, in the DFG motif of the enzyme. tandfonline.com
The benzoxazole framework is a common feature in many heterocyclic compounds with significant biological potential, acting as a biostere of DNA nucleotides. researchgate.net This allows it to interact with DNA and exhibit high affinity for various biological receptors, making it a valuable scaffold for developing targeted anticancer agents. researchgate.net
Computational Docking Studies for Putative Binding Mode Analysis
Computational docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddtonline.info This method is invaluable for analyzing the putative binding modes of 6-Ethylbenzo[d]oxazole-2-carbonitrile derivatives at the atomic level. By docking these ligands into the active sites of target proteins, researchers can gain insights into the specific molecular interactions that drive binding and biological activity. nih.govnih.gov
Software such as AutoDock Vina and Schrodinger are commonly used to perform these simulations. jddtonline.infonih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site. jddtonline.inforesearchgate.net A lower docking score typically indicates a stronger binding affinity. jddtonline.info
Docking studies have been instrumental in understanding how benzoxazole derivatives interact with various targets. For instance, in studies targeting the heme-binding protein of Porphyromonas gingivalis, oxazole (B20620) derivatives showed better docking affinity scores (ranging from -9.4 to -11.3) compared to existing drugs like Amoxicillin (-8.6) and Moxifloxacin (-8.6). nih.gov These studies revealed that the compounds form stable hydrogen bonds, as well as weaker hydrophobic and van der Waals interactions within the binding pocket of the protein. nih.gov Similarly, docking of isoxazole-carboxamide derivatives into the active site of COX enzymes helped to elucidate the binding interactions responsible for their inhibitory activity. nih.gov These computational analyses provide a structural basis for the observed SAR and guide the rational design of next-generation inhibitors. nih.gov
| Derivative Class | Protein Target | Docking Software | Key Findings | Reference |
|---|---|---|---|---|
| Oxazole Compounds | Heme binding protein of P. gingivalis | AutoDock Vina | Docking scores (-9.4 to -11.3) superior to standard drugs; stable H-bonding and hydrophobic interactions observed. nih.gov | nih.gov |
| Isoxazole-Carboxamide Derivatives | COX-1 and COX-2 Enzymes | Not Specified | Identified possible binding interactions to justify inhibitory activity. nih.gov | nih.gov |
| Imidazole Phenanthroline Derivatives | DNA Gyrase B subunit | AutoDock Vina | Docking scores used to rank binding affinities; compound 4d showed the highest score (-5.286). jddtonline.inforesearchgate.net | jddtonline.inforesearchgate.net |
Biological Mechanism of Action Studies of 6 Ethylbenzo D Oxazole 2 Carbonitrile in Vitro Investigations
Enzyme Target Engagement and Inhibition Kinetics
No experimental data is available regarding the direct interaction, inhibition kinetics, or binding mode of 6-Ethylbenzo[d]oxazole-2-carbonitrile with the Cyclooxygenase-2 (COX-2) enzyme. While various benzoxazole (B165842) derivatives have been investigated as potential COX-2 inhibitors, specific IC50 values and selectivity profiles for this compound have not been reported.
The effect of this compound on the activity of Dehydro-precorrin-3 C17-methylase (DprE1), a key enzyme in mycobacterial cell wall synthesis, has not been documented. Research into DprE1 inhibitors has included various heterocyclic scaffolds, but specific enzymatic assays for this compound are not present in the literature.
There is no available research on the effects of this compound on the activity of protein tyrosine phosphatases, such as SHP2. Studies determining its potential as an inhibitor or modulator of SHP2, including IC50 values or mechanism of action, have not been published.
Scientific literature lacks specific data on the inhibitory activity of this compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Although other benzoxazole derivatives have been synthesized and evaluated as cholinesterase inhibitors, the inhibition constants (Ki) and IC50 values for this compound are not available.
The antagonistic or agonistic activity of this compound on Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) has not been characterized. Transactivation assays and binding studies required to determine its profile as a potential PPAR antagonist are absent from the current body of scientific work.
Cellular Pathway Perturbation Analysis
There are no published studies conducting cellular pathway perturbation analysis following treatment with this compound. High-throughput screening methods, such as transcriptomics or proteomics, have not been used to identify which cellular signaling pathways are significantly altered by this specific compound.
Investigation of Akt/GSK-3β/NF-κB Signaling Cascade Modulation
There is no specific research available that investigates the modulatory effects of this compound on the Akt/GSK-3β/NF-κB signaling cascade. This pathway is a critical regulator of various cellular processes, and its components are often studied as therapeutic targets. For instance, the PI3K/Akt signaling pathway can lead to the phosphorylation and inactivation of GSK-3β, which in turn can affect the activity of transcription factors like NF-κB, influencing cell survival and proliferation. spandidos-publications.comnih.govmdpi.com However, the interaction of this compound with this cascade has not been documented in published literature.
Analysis of Apoptotic Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratios)
No studies were identified that analyzed the effect of this compound on apoptotic pathways. Key markers of apoptosis induction, such as the activation of executioner caspases (e.g., caspase-3) and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, are common endpoints in the evaluation of potential therapeutic compounds. iiarjournals.orgnih.gov An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. researchgate.netdovepress.com While various benzoxazole derivatives have been evaluated for their ability to induce apoptosis, specific data for the 6-ethyl substituted variant is not available. researchgate.netnih.gov
Effects on Cell Cycle Progression
The effects of this compound on cell cycle progression have not been characterized in the scientific literature. Studies on other novel compounds often assess the ability to induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) as a mechanism of anti-proliferative activity. rsc.orgnih.gov For example, some isoxazole derivatives have been shown to induce G2/M cell cycle arrest in cancer cell lines. rsc.orgsemanticscholar.org However, no such data exists for this compound.
Chromatin Remodeling Protein (e.g., Chromodomain Y-like (CDYL)) Engagement
There is no published evidence of this compound engaging with the chromatin remodeling protein, Chromodomain Y-like (CDYL). While structurally related compounds, specifically benzo[d]oxazol-2(3H)-one derivatives, have been identified as the first potent and selective small-molecule inhibitors of CDYL, this research does not extend to the carbonitrile derivative . nih.gov CDYL itself is a therapeutic target of interest, as it plays a role in gene transcription and has been implicated in the chemoresistance of certain cancers. nih.govnih.gov
Characterization of Specific Receptor Interactions (In Vitro)
No in vitro studies characterizing the specific receptor interactions of this compound are available. Research into novel benzoxazole compounds has identified inhibitors for targets such as VEGFR-2, but there is no information to suggest this compound has been screened for or binds to this or any other specific receptor. researchgate.netnih.gov
Due to the absence of specific research data for this compound across these areas, it is not possible to provide detailed research findings or data tables as requested.
Applications and Future Directions in Chemical Sciences
6-Ethylbenzo[d]oxazole-2-carbonitrile as a Versatile Synthetic Building Block in Organic Synthesis
In the field of organic chemistry, this compound serves as a valuable synthetic building block, which is an essential starting material for constructing more complex molecules. cymitquimica.comasischem.com The benzoxazole (B165842) core itself is a stable aromatic system that provides a rigid scaffold for further functionalization. wikipedia.org The presence of the cyano (carbonitrile) group at the 2-position and the ethyl group at the 6-position offers distinct reactive sites for chemical modifications.
The cyano group is particularly versatile and can participate in a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds. The ethyl group can also be modified, although it is generally less reactive than the cyano group.
The utility of benzoxazole derivatives as starting materials for the synthesis of larger, often bioactive, structures is well-established in research. wikipedia.org The strategic placement of the ethyl and cyano groups on the this compound scaffold allows chemists to systematically build molecular complexity and explore new chemical space.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Applications |
| This compound | 1. H₂O, H⁺ or OH⁻, Δ2. Workup | Carboxylic Acid | Synthesis of amides, esters, and other acid derivatives |
| This compound | 1. LiAlH₄ or H₂, Raney Ni2. Workup | Primary Amine | Formation of amides, sulfonamides, and imines |
| This compound | 1. Grignard Reagent (R-MgBr)2. H₃O⁺ | Ketone | Carbon-carbon bond formation |
| This compound | Palladium-catalyzed cross-coupling reactions | Various | The cyano group can act as a directing group for C-H activation and functionalization |
Potential in Advanced Materials Science Research, e.g., Organic Light-Emitting Diodes (OLEDs)
The benzoxazole core is a known fluorophore, and its derivatives are being explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid, planar structure and the conjugated π-system of the benzoxazole ring are conducive to strong fluorescence, a key property for emissive materials in OLEDs.
The electronic properties of the benzoxazole core can be fine-tuned by the introduction of various substituents. The electron-withdrawing nature of the cyano group in this compound can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is crucial for controlling the color and efficiency of light emission in an OLED device. The ethyl group, being an electron-donating group, can also modulate these electronic properties.
While specific research on this compound for OLEDs is not extensively documented, the broader class of benzoxazole derivatives has shown promise. The ability to modify the structure, for example by extending the conjugation or adding other functional groups, allows for the rational design of materials with specific photophysical properties, such as high quantum yields and desirable emission wavelengths.
Rational Design of Novel Benzo[d]oxazole-2-carbonitrile (B1610237) Derivatives for Specific Academic Research Probes
The rational design of novel molecules for use as research probes is a cornerstone of modern chemical research. chemistryjournal.net this compound provides a valuable scaffold for creating such probes due to the modifiable nature of its functional groups. By systematically altering the substituents on the benzoxazole ring, researchers can develop derivatives with tailored properties to investigate specific biological or chemical systems.
For instance, the ethyl group at the 6-position could be replaced with other alkyl chains of varying lengths, or with different functional groups, to study structure-activity relationships (SAR). nih.gov The cyano group can be converted into a variety of other functionalities to attach reporter groups, such as fluorescent dyes or affinity tags. This allows for the creation of probes that can be used to visualize cellular processes or to identify and isolate specific protein targets.
The design process often involves computational modeling to predict the properties of new derivatives before they are synthesized. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of probes with the desired characteristics. The development of new synthetic methodologies for functionalizing the benzoxazole core further expands the possibilities for creating novel and highly specific research tools. nih.gov
Table 2: Examples of Rationally Designed Benzo[d]oxazole Derivatives for Research Probes
| Core Structure | Modification | Potential Application as a Probe |
| Benzo[d]oxazole | Introduction of a fluorophore | Fluorescent imaging of biological molecules or cellular structures |
| Benzo[d]oxazole | Attachment of a biotin tag | Affinity-based protein purification |
| Benzo[d]oxazole | Incorporation of a photoreactive group | Photoaffinity labeling to identify protein-ligand interactions |
| Benzo[d]oxazole | Variation of substituents to alter binding affinity | Probing the active sites of enzymes or receptors researchgate.net |
Emerging Research Avenues for Benzo[d]oxazole Core Structures in Chemical Biology
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This inherent bioactivity makes the benzoxazole core an attractive starting point for the development of new chemical tools to explore biological systems.
Emerging research is focused on leveraging the unique properties of benzoxazole derivatives to address complex challenges in chemical biology. For example, the development of benzoxazole-based fluorescent probes is enabling the real-time visualization of dynamic processes within living cells. These probes can be designed to be sensitive to specific analytes or environmental conditions, providing valuable insights into cellular function and disease mechanisms.
Furthermore, the ability of benzoxazoles to interact with biomolecules is being exploited in the development of new therapeutic strategies. chemistryjournal.net By designing derivatives that selectively target specific enzymes or receptors, researchers are working to create more effective and less toxic drugs. researchgate.net The versatility of the benzoxazole core, combined with a growing understanding of its structure-activity relationships, ensures that it will remain a key area of research in chemical biology for the foreseeable future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
